![molecular formula C11H17NO3 B2853539 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one CAS No. 686723-63-7](/img/structure/B2853539.png)
1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one
Descripción general
Descripción
1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one is a chemical compound with the CAS Number: 686723-63-7 . It has a molecular weight of 211.26 . The compound is typically a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one is1S/C11H17NO3/c13-9-1-2-10 (12-9)3-5-11 (6-4-10)14-7-8-15-11/h1-8H2, (H,12,13) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 211.26 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Synthesis of Nitrogen-Containing Dispiroheterocycles The compound 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one has been utilized in the synthesis of nitrogen-containing dispiroheterocycles. For example, Dalloul and Samaha (2010) synthesized a series of hexaazadispiro tetradeca dienes by reacting 1,4-cyclohexanedione dioxime with appropriate nitrilimines. These synthesized compounds exhibited full agreement with their molecular structure based on microanalysis and spectral data, and some of them were explored for their microbial properties (Dalloul & Samaha, 2010).
Polymer Synthesis and Characterization Abdel-Rahman, Hussein, and Hussein (2016) developed spirothiazolidinone polymers through solution polycondensation, using 4,12-dioxa-1,9-dithiadispiro[4.2.4.2]tetradecane as a monomer. These polymers were characterized by various analytical techniques, and their thermal properties were evaluated. Some of these spiro-polymers also exhibited anti-inflammatory activities in vivo, providing a potential therapeutic application (Abdel-Rahman et al., 2016).
Antimalarial Activity The compound has been part of the synthesis of various dispiro-1,2,4,5-tetraoxanes with antimalarial activity. Vennerstrom et al. (2000) synthesized sixteen alkyl-substituted dispiro-1,2,4,5-tetraoxanes, which were tested against Plasmodium falciparum strains. The study found that the structure of these compounds influenced their antimalarial activity and neurotoxicity, providing insights into the design of antimalarial drugs (Vennerstrom et al., 2000).
Anticancer Activity Makhmudiyarova et al. (2023) described the synthesis of compounds via condensation involving 1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one, which demonstrated high cytotoxic activity against tumor cells and were found to be inducers of apoptosis and affecting the cell cycle (Makhmudiyarova et al., 2023).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) for the compound can provide more detailed safety information .
Propiedades
IUPAC Name |
9,12-dioxa-4-azadispiro[4.2.48.25]tetradecan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-9-1-2-10(12-9)3-5-11(6-4-10)14-7-8-15-11/h1-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEUXWOSRDWRAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3(CC2)OCCO3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one | |
Synthesis routes and methods
Procedure details






Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

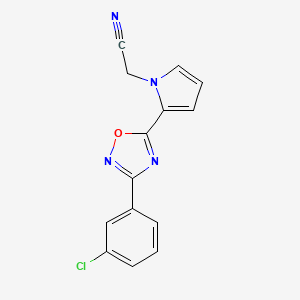
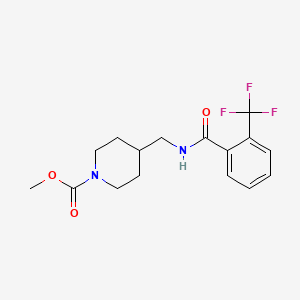
![8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2853458.png)
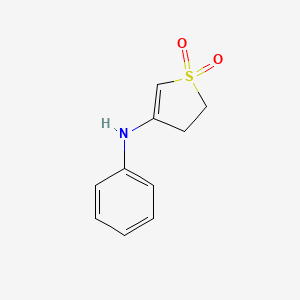
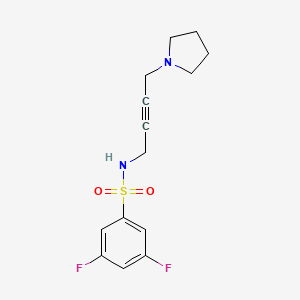
![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(2-nitrophenyl)methoxy]amine](/img/structure/B2853461.png)
![N-[(1,1-Dioxothian-4-yl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2853462.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorobenzyl)acetamide](/img/structure/B2853464.png)
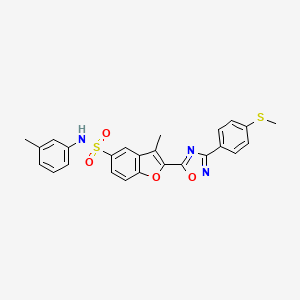
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2853468.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2853471.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2853474.png)
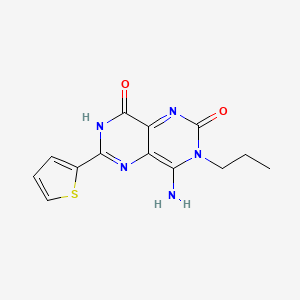
![[2-(2-Methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2853477.png)